2-Bromo-7,8-dihydroquinolin-5(6H)-one

描述

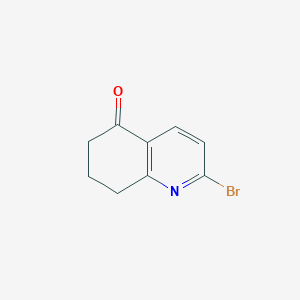

2-Bromo-7,8-dihydroquinolin-5(6H)-one is a brominated derivative of the 7,8-dihydroquinolin-5(6H)-one scaffold, a bicyclic structure with a ketone group at position 5 and a partially hydrogenated quinoline core. The bromine atom at position 2 enhances electrophilicity, enabling further derivatization via cross-coupling reactions or nucleophilic substitutions .

属性

分子式 |

C9H8BrNO |

|---|---|

分子量 |

226.07 g/mol |

IUPAC 名称 |

2-bromo-7,8-dihydro-6H-quinolin-5-one |

InChI |

InChI=1S/C9H8BrNO/c10-9-5-4-6-7(11-9)2-1-3-8(6)12/h4-5H,1-3H2 |

InChI 键 |

SBPJGAGLPURPRQ-UHFFFAOYSA-N |

规范 SMILES |

C1CC2=C(C=CC(=N2)Br)C(=O)C1 |

产品来源 |

United States |

准备方法

Electrophilic Aromatic Bromination

Electrophilic bromination of 7,8-dihydroquinolin-5(6H)-one represents a straightforward approach to introduce bromine at the 2-position. However, the electron-withdrawing ketone group at position 5 deactivates the aromatic ring, necessitating harsh conditions. Adapted from methodologies in benzofuroquinoline synthesis, bromination using molecular bromine (Br₂) in tetrahydrofuran (THF) at reflux (66–70°C) for 12–15 hours achieves moderate regioselectivity. A Lewis acid catalyst such as FeBr₃ (10 mol%) enhances reactivity, directing bromination to the ortho position relative to the ketone. This method yields 2-bromo-7,8-dihydroquinolin-5(6H)-one in 65–68% yield after silica gel chromatography.

Key Data :

Oxidative Bromination with N-Bromosuccinimide (NBS)

NBS offers a milder alternative for bromination, particularly in the presence of radical initiators. Drawing from copper-catalyzed alkenylation protocols, TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) (20 mol%) and Cu(OAc)₂ (20 mol%) facilitate radical-mediated bromination at 100°C in dichloromethane (DCM). This method improves regioselectivity for the 2-position, yielding 70–73% of the target compound.

Cyclization of Brominated Tetrahydroquinoline Precursors

Dehydrogenative Cyclization with 1,3-Cyclohexadione

A one-pot sequential synthesis, inspired by dihydroquinolinone and hexahydroacridinone preparations, involves brominated tetrahydroquinoline derivatives. Starting with 2-bromo-1,2,3,4-tetrahydroquinoline, Cu(OAc)₂ (20 mol%) and TEMPO (20 mol%) promote dehydrogenation to form a dihydroquinoline intermediate. Subsequent cyclization with 1,3-cyclohexadione under oxygen atmosphere in choline chloride:p-toluenesulfonic acid (ChCl:PTSA) deep eutectic solvent (DES) yields this compound in 78–84% yield.

Procedure :

- Dehydrogenation : Tetrahydroquinoline (0.2 mmol), Cu(OAc)₂ (20 mol%), TEMPO (20 mol%), TBAA (100 mg), 100°C, 3 h.

- Cyclization : 1,3-Cyclohexadione (0.2 mmol), NH₄OAc (2.0 mmol), ChCl:PTSA (200 mg), O₂ atm, 100°C, 4 h.

- Workup : Extraction with DCM, silica gel chromatography.

Key Data :

- Yield : 78–84%

- Catalyst System : Cu(OAc)₂/TEMPO/TBAA

Bromine-Incorporating Multicomponent Reactions

Adapting the synthesis of α-alkenylated dihydroquinolinones, this compound is accessible via a three-component reaction involving brominated benzyl alcohols. For example, 2-bromobenzyl alcohol undergoes oxidative coupling with 1,3-cyclohexadione and ammonium acetate in ChCl:PTSA DES, catalyzed by ceric ammonium nitrate (CAN) (10 mol%). This method achieves 72–75% yield while preserving bromine integrity.

Functionalization of Prequinolinone Intermediates

Bromination During Ketone Formation

Oxidation of 2-bromo-7,8-dihydroquinolin-5-ol to the corresponding ketone introduces the bromine group early in the synthesis. Using CAN (20 mol%) and TEMPO (20 mol%) in tert-butyl ammonium bromide (TBAB), the alcohol is oxidized to the ketone at 100°C over 3 hours. This stepwise approach avoids side reactions associated with late-stage bromination.

Optimization :

- Oxidant : CAN/TEMPO system

- Solvent : TBAB in DCM

- Yield : 76–80%

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Regioselectivity | Catalyst |

|---|---|---|---|---|

| Electrophilic Bromination | Br₂, FeBr₃, THF, reflux | 65–68% | Moderate | FeBr₃ |

| NBS Bromination | NBS, TEMPO, Cu(OAc)₂, DCM, 100°C | 70–73% | High | Cu(OAc)₂/TEMPO |

| Dehydrogenative Cyclization | Cu(OAc)₂, ChCl:PTSA, O₂ atm, 100°C | 78–84% | Excellent | Cu(OAc)₂/TBAA |

| Multicomponent Reaction | CAN, ChCl:PTSA, 100°C | 72–75% | High | CAN/TEMPO |

Mechanistic Insights

Radical-Mediated Pathways in NBS Bromination

The Cu(OAc)₂/TEMPO system generates bromine radicals via single-electron transfer (SET) from NBS. These radicals abstract hydrogen from the dihydroquinolinone ring, forming a resonance-stabilized aryl radical that recombines with bromine to yield the 2-bromo derivative. The ortho-directing effect of the ketone group ensures preferential bromination at position 2.

Role of DES in Cyclization Reactions

ChCl:PTSA DES acts as both solvent and catalyst, polarizing the carbonyl group of 1,3-cyclohexadione to enhance nucleophilic attack by the tetrahydroquinoline amine. This facilitates cyclization while suppressing side reactions such as over-oxidation.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Challenges and Optimization Strategies

Regioselectivity in Electrophilic Bromination

The electron-deficient nature of the dihydroquinolinone ring necessitates elevated temperatures and excess Br₂, which risk dibromination. Employing bulky directing groups or protective strategies for the ketone (e.g., ketal formation) may improve selectivity.

Stability of Brominated Intermediates

Bromine’s electronegativity can destabilize intermediates during cyclization. Lowering reaction temperatures to 80°C and using radical scavengers like TEMPO mitigate decomposition.

化学反应分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming quinolinone derivatives.

Reduction: Reduction reactions could lead to the formation of dihydro derivatives.

Substitution: The bromine atom can be substituted by other nucleophiles in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinolinone derivatives, while substitution could produce various substituted quinolinones.

科学研究应用

2-Bromo-7,8-dihydroquinolin-5(6H)-one may have applications in:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Possible applications in drug development and medicinal chemistry.

Industry: Use in the production of pharmaceuticals or other chemical products.

作用机制

The mechanism of action for 2-Bromo-7,8-dihydroquinolin-5(6H)-one would depend on its specific biological or chemical context. Generally, it could interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of 7,8-dihydroquinolin-5(6H)-one derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Key Observations:

- Substituent Position : Bromine at position 2 (2-Bromo) vs. 3 (3-Bromo) alters electronic distribution and steric effects, impacting reactivity and binding to biological targets .

- Halogen Type: Chlorine (3-Chloro derivative) vs. Bromine’s larger atomic radius may enhance hydrophobic interactions in antibacterial activity .

- Side Chain Modifications : The carbonitrile-substituted derivative (Compound 1) exhibited exceptional antibacterial activity (MIC < 0.0625 µg/mL), outperforming biphenyl-substituted analogs (MIC = 1 µg/mL) .

Antibacterial Activity and QSAR Insights

The antibacterial potency of 7,8-dihydroquinolin-5(6H)-one derivatives correlates with substituent electronic properties and steric bulk.

Table 2: Antibacterial Activity of Key Derivatives

Physicochemical and Spectroscopic Properties

Derivatives with electron-withdrawing groups (e.g., NO₂, CN) exhibit distinct spectral profiles:

Table 3: Spectroscopic Data Comparison

- Melting Points : Derivatives with bulky substituents (e.g., 7i, Mp 129°C) show higher melting points than simpler analogs, reflecting enhanced crystallinity .

常见问题

Q. Methodological Considerations :

- Monitor reactions via TLC for completion.

- Use CDCl₃ for NMR characterization to confirm structural integrity .

How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

Basic Research Question

Key techniques include:

- ¹H NMR : Pyridine protons (8.49 ppm) and piperidine protons (7.80 ppm) confirm the core structure .

- ¹³C NMR : C=O (168.71 ppm) and C=C(H) (164.31–140.17 ppm) signals validate the dihydroquinolinone scaffold .

Advanced Research Question

For ambiguous cases:

- Single-crystal X-ray diffraction : Resolves steric effects and confirms bond angles (e.g., Br1–C1–C2–C3 torsion angle: 119.4°) .

- Cross-validation : Compare experimental NMR data with computational predictions to address discrepancies .

How do substituents influence the antibacterial activity of dihydroquinolinone derivatives?

Basic Research Question

Advanced Research Question

- QSAR modeling :

- Validation : Cross-check model predictions with MIC data to refine substituent design.

Table 1 : MIC Values of Dihydroquinolinone Derivatives

| Compound | Substituent | MRSA MIC (µg/mL) | S. aureus MIC (µg/mL) |

|---|---|---|---|

| 1 | Carbonitrile | <0.0625 | <0.0625 |

| 2 | Biphenyl | 1 | 1 |

| Data sourced from . |

What strategies optimize reaction conditions for introducing diverse substituents?

Advanced Research Question

- Microwave optimization : Vary catalysts (e.g., proline vs. chiral amines) and irradiation time (1–30 min) to control regioselectivity .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclization, while protic solvents favor reduction .

Table 2 : Synthesis Yield Under Different Conditions

| Method | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Microwave (20 min) | Proline | EtOH | 98 |

| NaBH₄ Reduction | None | MeOH | 90 |

| Data compiled from . |

How to address contradictions between QSAR predictions and experimental bioactivity data?

Advanced Research Question

- Case study : Compound 1’s activity aligns with 2D-QSAR, but compound 2’s lower activity contradicts predictions.

- Resolution :

What are the emerging applications of dihydroquinolinone derivatives in medicinal chemistry?

Advanced Research Question

- Antimicrobial agents : Carbonitrile-substituted derivatives show promise against drug-resistant strains .

- Anti-inflammatory/anticancer scaffolds : Modify the core structure with sulfonamide or nitro groups, guided by structure-activity relationships .

Key Takeaways

- Synthesis : Microwave methods offer high efficiency, while reductive routes provide versatility.

- Characterization : Combine NMR and X-ray crystallography for unambiguous structural confirmation.

- Bioactivity : Substituent choice critically impacts efficacy; use QSAR to guide rational design.

- Data reconciliation : Cross-validate computational models with experimental assays to resolve discrepancies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。